Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
Description
This compound is a Schiff base derivative featuring a benzenamine core substituted with a methoxy group at the para position and a methylene-linked phenyl group bearing a diphenylphosphino moiety at the ortho position.
Properties
CAS No. |
212317-51-6 |
|---|---|
Molecular Formula |
C26H22NOP |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3 |
InChI Key |
IBFUUZLLVDAISF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Molecular Data
| Property | Data |
|---|---|
| Molecular Formula | C26H22NOP |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
| CAS Number | 212317-51-6 |
Preparation Methods
Condensation Reaction Between 2-(Diphenylphosphino)benzaldehyde and 4-Methoxyaniline
The primary and most documented method for synthesizing Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- involves a Schiff base condensation reaction:
- Reactants : 2-(diphenylphosphino)benzaldehyde and 4-methoxyaniline.
- Solvent : Typically an organic solvent such as dichloromethane or toluene.
- Conditions : Mild temperature, often room temperature or slightly elevated, under stirring.
- Mechanism : The aldehyde group of 2-(diphenylphosphino)benzaldehyde reacts with the amine group of 4-methoxyaniline, forming an imine (Schiff base) linkage with the elimination of water.
This reaction is straightforward and yields the target compound efficiently, making it suitable for research and potential scale-up.
Preparation of 2-(Diphenylphosphino)benzaldehyde (Precursor)
The aldehyde precursor, 2-(diphenylphosphino)benzaldehyde, is typically synthesized via:
- Phosphination : Introduction of the diphenylphosphino group onto a benzaldehyde derivative.
- Purification : Standard chromatographic or recrystallization techniques.
This precursor is critical for the condensation step and must be prepared with high purity to ensure the quality of the final ligand.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 2-(diphenylphosphino)benzaldehyde + 4-methoxyaniline in dichloromethane | Room temp | 2-4 | High | Mild conditions, water removal essential |
| Preparation of 4-methoxy-β-nitrostyrene (related) | 4-methoxybenzaldehyde + nitromethane + ammonium acetate + glacial acetic acid | Reflux (~100) | 4-4.5 | 87.3 | Followed by crystallization |
| Reduction to 4-methoxy-β-phenylethylamine (related) | Zinc powder activated with HCl, methanol, aqueous HCl | 0-55 | 4-5 | 91.3 | Zinc activation critical for yield |
The condensation reaction for the target compound is generally high yielding and clean, with the imine formation being the key step. The related preparation of methoxy-substituted amines demonstrates the utility of condensation and reduction in synthesizing functionalized amines.
Research Findings and Optimization Notes
- Zinc Activation : In related amine syntheses, zinc powder activation with hydrochloric acid significantly improves reduction efficiency and yield.
- Solvent Choice : Dichloromethane is preferred for the condensation due to its ability to dissolve both reactants and facilitate water removal.
- Temperature Control : Mild temperatures prevent side reactions and decomposition of sensitive phosphine groups.
- Purification : The product is typically purified by recrystallization or chromatography to remove unreacted starting materials and side products.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Parameters | Outcome |
|---|---|---|---|
| Synthesis of 2-(diphenylphosphino)benzaldehyde | Phosphination of benzaldehyde derivative | Controlled phosphination, purification | High purity aldehyde precursor |
| Condensation with 4-methoxyaniline | Schiff base formation in organic solvent | Room temperature, mild stirring | Target ligand with imine bond |
| Purification | Recrystallization or chromatography | Solvent choice critical | Pure ligand for coordination use |
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The compound acts as a ligand for metal complexes, facilitating various coordination reactions. Its phosphine and imine groups allow for the formation of stable complexes that can be utilized in catalytic processes.
- Catalysis : It is employed in catalyzing organic transformations due to its ability to stabilize transition states in reactions involving metals.
Medicine
- Drug Development : Research indicates potential applications in drug design, particularly due to its structural similarity to known pharmacophores. Studies have shown that derivatives exhibit anticancer properties against various cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with promising IC50 values.
- Antiviral Activity : In vitro studies have demonstrated that related compounds can increase intracellular levels of antiviral proteins, indicating potential use in treating viral infections like hepatitis B.
Industry
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its stability and efficiency in charge transport .
Anticancer Efficacy
A study on phosphine-containing compounds indicated that certain derivatives exhibited strong antiproliferative activity against cancer cell lines. For example, specific benzoxathiazine derivatives showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 cells, suggesting that similar benzenamine derivatives may also possess significant anticancer activities worth exploring further.
Antiviral Activity
Research involving HepG2 cells treated with N-phenylbenzamide derivatives revealed a marked increase in intracellular A3G levels, correlating with reduced hepatitis B virus replication. The IC50 values for these compounds were significantly lower than those of standard antiviral drugs, highlighting the potential of phosphine-containing compounds in antiviral therapies.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline largely depends on its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved are specific to the type of metal complex and the reaction being catalyzed .
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Electronic and Steric Effects
- Phosphine-Containing Analogs: BINAP () and 2-DPPI/3-DPPI () highlight the role of diphenylphosphino groups in enhancing electron-rich environments and steric bulk. The target compound’s phosphine moiety may similarly stabilize metal complexes in catalysis but lacks the chiral binaphthyl backbone of BINAP, limiting asymmetric induction . Compared to 2-DPPI/3-DPPI, the target compound’s Schiff base backbone offers greater flexibility for functionalization but may reduce thermal stability in electroluminescent applications .
- Substituent Effects: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the imine bond. This contrasts with the nitro group in ’s analog, which withdraws electrons, red-shifting absorption spectra .
Biological Activity
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- (CAS Number: 212317-51-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.43 g/mol. The chemical structure features a diphenylphosphino group, which is significant for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H22NOP |
| Molecular Weight | 413.43 g/mol |
| CAS Number | 212317-51-6 |
| Density | Not specified |
| Boiling Point | Not specified |
Synthesis
The synthesis of Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- typically involves the reaction of appropriate anilines with phosphine derivatives under controlled conditions. The synthetic pathways often aim to enhance yield and purity while minimizing by-products.
Anticancer Activity
Compounds with similar structural features have been evaluated for their anticancer properties. A study focusing on various substituted benzoxathiazine derivatives revealed moderate to high antiproliferative activity against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL . This suggests that Benzenamine derivatives could also possess significant anticancer properties worth investigating.
Case Studies
- Antiviral Activity : In vitro studies using HepG2 cells treated with N-phenylbenzamide derivatives demonstrated a marked increase in intracellular A3G levels, correlating with reduced HBV replication. The IC50 values for these compounds were found to be significantly lower than those of standard antiviral drugs .
- Anticancer Efficacy : Research on benzoxathiazine derivatives indicated that certain compounds exhibited strong DPPH radical-scavenging activity and inhibited cell growth in various cancer cell lines. These findings highlight the potential of phosphine-containing compounds in cancer therapy .
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | IR (cm) |
|---|---|---|
| Methoxy (-OCH) | 3.8–4.0 (s, 3H) | 1250–1270 (C-O) |
| Imine (C=N) | 8.2–8.5 (s, 1H) | 1600–1650 |
| Aromatic (Ph) | 6.8–7.6 (m, 14H) | 1480–1600 |
Basic Question: What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves Schiff base formation between 4-methoxybenzenamine and a diphenylphosphino-substituted aldehyde:
Q. Table 2: Reaction Yield Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 48 | 45 |
| ZnCl | 80 | 24 | 68 |
| Ti(OiPr) | 60 | 12 | 82 |
Advanced Question: How can computational chemistry predict the electronic properties and reactivity of this compound?
Methodological Answer:
Advanced computational tools can model:
- Electron Density Distribution: Use DFT (e.g., Gaussian 16) to map HOMO-LUMO gaps, highlighting the imine’s electron-withdrawing effect and phosphine’s donating properties .
- Reactivity Prediction: Apply QSPR models (e.g., CC-DPS in ) to correlate substituents with redox potentials or ligand-binding affinities .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the phosphine group’s role in metal coordination .
Advanced Question: How should researchers design in vitro experiments to assess bioactivity and toxicity?
Methodological Answer:
- Bioactivity Assays:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (analogous to ) .
- Enzyme Inhibition: Measure IC for target enzymes (e.g., acetylcholinesterase) via Ellman’s assay .
- Toxicity Profiling:
- LC Determination: Expose model organisms (e.g., Eobania vermiculata) to graded concentrations (50–350 ppm) and assess mortality after 72 hours (see ) .
- Biochemical Markers: Quantify ALT/AST activity and total protein content in treated tissues to evaluate hepatotoxicity .
Q. Table 3: Example Toxicity Data (Analogous Compound)
| Compound | LC (ppm) | ALT Activity (U/L) | AST Activity (U/L) |
|---|---|---|---|
| Ligand (L) | 54.81 | Increased | 53.97 ± 1.06 |
| Cu(II) Complex | 91.29 | Increased | 42.93 ± 0.96 |
Advanced Question: How can researchers resolve contradictions in reported reaction mechanisms or spectroscopic data?
Methodological Answer:
- Mechanistic Discrepancies: Use isotopic labeling (e.g., -labeled amines) to track imine formation pathways (contrast with ’s catalyst-dependent steps) .
- Spectral Validation: Cross-reference NMR/IR data with high-purity standards synthesized under inert conditions (e.g., Schlenk line for air-sensitive phosphine groups) .
- Reproducibility Checks: Collaborate with independent labs to verify synthetic protocols and computational models (e.g., CC-DPS vs. NIST data in and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
